molecular formula C22H25N3O2S B2589822 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide CAS No. 895426-94-5

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2589822
CAS No.: 895426-94-5
M. Wt: 395.52
InChI Key: ZDARCXJXGPONFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide: is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 4-methoxy-7-methyl-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine derivative in the presence of a base.

    Formation of the Cyclohexanecarboxamide Group: The final step involves the coupling of the benzothiazole-pyridine intermediate with cyclohexanecarboxylic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-7-methyl-1,3-benzodioxol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide
  • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide
  • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]cyclohexanecarboxamide

Uniqueness

The uniqueness of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-15-10-11-18(27-2)19-20(15)28-22(24-19)25(14-16-7-6-12-23-13-16)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDARCXJXGPONFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.